molecular formula C14H11FN4S B8715450 2-Amino-4-methylthio-6-(4-fluorophenyl)-pyrido(3,2-d)pyrimidine CAS No. 917758-41-9

2-Amino-4-methylthio-6-(4-fluorophenyl)-pyrido(3,2-d)pyrimidine

Cat. No. B8715450
Key on ui cas rn: 917758-41-9
M. Wt: 286.33 g/mol
InChI Key: QPBGROOIIAJHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637531B2

Procedure details

To a solution of the 2-amino-6-(4-fluorophenyl)-pyrido(3,2-d)pyrimidin-4(3H)thione from example 1 (55 mg) in a 1 N NaOH solution (10 ml) was added methyl iodide (0.2 mmole). The reaction mixture was stirred at room temperature for 12 hours, then diluted with diethyl ether and the organic layer was extracted with water. The combined organic layers were evaporated in vacuo and the crude residue was purified by preparative thin layer chromatography on silica, the mobile phase being a mixture of methanol and dichloromethane, in a volume ratio of 5:95, providing 41 mg of the pure title compound (yield 72%) which was characterized by its mass spectrum as follows: MS (m/z): 287 ([M+H]+, 100).
Quantity
55 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:3][C:4](=[S:19])[C:5]2[N:11]=[C:10]([C:12]3[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=3)[CH:9]=[CH:8][C:6]=2[N:7]=1.[OH-].[Na+].[CH3:22]I>C(OCC)C>[NH2:1][C:2]1[N:3]=[C:4]([S:19][CH3:22])[C:5]2[N:11]=[C:10]([C:12]3[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=3)[CH:9]=[CH:8][C:6]=2[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
55 mg
Type
reactant
Smiles
NC=1NC(C2=C(N1)C=CC(=N2)C2=CC=C(C=C2)F)=S
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.2 mmol
Type
reactant
Smiles
CI
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with water
CUSTOM
Type
CUSTOM
Details
The combined organic layers were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude residue was purified by preparative thin layer chromatography on silica
ADDITION
Type
ADDITION
Details
a mixture of methanol and dichloromethane

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC=1N=C(C2=C(N1)C=CC(=N2)C2=CC=C(C=C2)F)SC
Measurements
Type Value Analysis
AMOUNT: MASS 41 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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